molecular formula C17H18O2 B188665 1-Propene, 1,2-bis(4-methoxyphenyl)- CAS No. 20802-02-2

1-Propene, 1,2-bis(4-methoxyphenyl)-

Cat. No.: B188665
CAS No.: 20802-02-2
M. Wt: 254.32 g/mol
InChI Key: BOXKCNFVZZMEER-OUKQBFOZSA-N
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Description

Its structure is characterized by a conjugated system involving the aromatic rings and the double bond, which influences its electronic properties and reactivity. The methoxy (-OCH₃) groups act as electron-donating substituents, enhancing solubility in polar organic solvents and modulating reactivity in synthetic applications.

Synthesis of this compound is achieved via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions. For example, reports a 74% yield in the synthesis of 1,2-bis(4-methoxyphenyl)-1-phenylpropene (a closely related compound) using anisole and aluminum chloride, highlighting the role of methoxy groups in facilitating such reactions .

Properties

CAS No.

20802-02-2

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-methoxy-4-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]benzene

InChI

InChI=1S/C17H18O2/c1-13(15-6-10-17(19-3)11-7-15)12-14-4-8-16(18-2)9-5-14/h4-12H,1-3H3/b13-12+

InChI Key

BOXKCNFVZZMEER-OUKQBFOZSA-N

SMILES

CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

1,1-Bis(4-methoxyphenyl)propene (CAS 4663-13-2)
  • Structure : Substituents are on the same carbon (1,1-disubstituted propene: (4-MeOPh)₂C-CH₂).
  • Properties: Molecular formula C₁₇H₁₈O₂ (MW 254.33).
  • Synthesis : Prepared via methods similar to the 1,2-isomer but with adjusted stoichiometry to favor 1,1-substitution.
1,2-Bis(4-methoxyphenyl)ethyne
  • Structure : Alkyne analogue with a triple bond between carbons bearing methoxyphenyl groups.
  • Reactivity: Used in Stille coupling reactions to synthesize azahelicenes (e.g., 31% yield for benzo[7,8]isoquinolino[2,1-f]phenanthridin-5-ium tetrafluoroborate). Steric hindrance from diaryl groups lowers yields compared to alkyl-substituted alkynes (e.g., 68% yield with oct-4-yne) .
  • Electronic Effects : Methoxy groups enhance electron density, favoring reactions requiring electron-rich intermediates.
1,2-Bis(4-methoxyphenyl)cyclopropane
  • Structure : Cyclopropane ring with methoxyphenyl groups on adjacent carbons.
  • Reactivity : Ring strain in cyclopropane increases susceptibility to ring-opening reactions, unlike the more stable alkene in 1,2-bis(4-methoxyphenyl)propene. Applications include studies on strain-driven reactivity .
Reduction Reactions
  • 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Reduced to 1,2-bis(4-methoxyphenyl)ethane-1,2-diol using [Zn(BH₄)₂(2-MeOpy)] with 97% yield. Methoxy groups stabilize intermediates via resonance, enhancing reduction efficiency compared to non-substituted analogues (e.g., 1,3-diphenylpropane-1,2-dione: 88% yield) .
Electrophilic Aromatic Substitution
  • Methoxy groups direct electrophiles to the para position, enabling regioselective functionalization. For example, Friedel-Crafts reactions with anisole proceed efficiently (74% yield) .

Physical and Electronic Properties

Compound Melting Point Solubility Key Applications
1,2-Bis(4-methoxyphenyl)propene Not reported Polar organic solvents (e.g., DCM) Organic synthesis, polymer precursors
1,2-Bis(4-methoxyphenyl)ethyne Not reported THF, DMF Azahelicene synthesis
1,2-Bis(4-methoxyphenyl)disulfide 37–41°C Ethers, alcohols Stabilizers in biomedical research
(1S,2S)-1,2-Bis(4-methoxyphenyl)diamine 80–84°C Alcohols, ethers Chiral ligands in asymmetric synthesis

Substituent Effects on Bioactivity

  • Methoxy groups improve solubility and binding affinity compared to nitro or chloro analogues (e.g., 1,2-bis(4-nitrophenyl)disulfide) .
  • Tetraphenylethene Derivatives : 1,2-Bis(4-methoxyphenyl)-1,2-bis(4-nitrophenyl)ethene exhibits aggregation-induced emission (AIE) properties, with methoxy groups modulating electronic transitions for optoelectronic applications .

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